molecular formula C22H27N3O5S B2910100 N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872862-83-4

N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2910100
CAS No.: 872862-83-4
M. Wt: 445.53
InChI Key: FARWGVPDEUYCHB-UHFFFAOYSA-N
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Description

N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a potent and selective small-molecule inhibitor of the serine proteases Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9). This compound is a key research tool for investigating the pathophysiology of immune and inflammatory conditions. Inhibition of DPP8/9 has been demonstrated to trigger a specific form of pro-inflammatory cell death known as pyroptosis in mouse and human monocytes and macrophages, a process dependent on the caspase-1 activation pathway within the inflammasome complex. This mechanism allows researchers to probe the role of these proteases in regulating immune cell survival and activation. Consequently, this oxalamide derivative is of significant interest for studying the molecular basis of diseases like sepsis, acute myeloid leukemia, and other disorders characterized by dysregulated immune responses, providing a pathway to explore novel therapeutic interventions. Its research value lies in its utility for dissecting the non-enzymatic, scaffolding functions of DPP9 and its interactions with proteins such as H-Ras, offering insights into cell survival signaling pathways beyond its proteolytic activity. Source Source

Properties

IUPAC Name

N'-[(2-methylphenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-16-8-10-19(11-9-16)31(28,29)25-12-5-13-30-20(25)15-24-22(27)21(26)23-14-18-7-4-3-6-17(18)2/h3-4,6-11,20H,5,12-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARWGVPDEUYCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide” typically involves multiple steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through the cyclization of an appropriate amino alcohol with a suitable aldehyde or ketone under acidic or basic conditions.

    Tosylation: The oxazinan ring is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Oxalamide Formation: The final step involves the reaction of the tosylated oxazinan derivative with oxalyl chloride and 2-methylbenzylamine under anhydrous conditions to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylbenzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions could target the oxalamide moiety, potentially converting it to the corresponding amine.

    Substitution: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted oxalamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The oxalamide moiety may facilitate binding through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Oxalamide derivatives exhibit functional versatility depending on substituent groups. Below is a comparative analysis of N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide and related compounds:

Umami Flavor Compounds

Example : N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)

  • Structure : N1-aryl (2,4-dimethoxybenzyl) and N2-pyridinylethyl groups.
  • Applications: Approved as a flavor enhancer (Savorymyx® UM33) to replace monosodium glutamate (MSG) in food products .
  • 16.099).
  • Key Difference : Unlike the target compound, S336 lacks sulfonyl and oxazinan groups, prioritizing aromatic and heteroaromatic substituents for taste receptor activation.

Antiviral Agents

Example : N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide

  • Structure : N1-4-chlorophenyl and N2-thiazolyl-piperidinylmethyl groups.
  • Applications : HIV entry inhibitors targeting the CD4-binding site, with LC-MS (APCI+) m/z 423.26 (M+H+) and >95% HPLC purity .
  • Key Difference : Incorporates a thiazole ring and piperidine instead of the oxazinan-sulfonyl group, enhancing binding to viral proteins.

Enzyme Inhibitors

Example : N1-(4-chlorophenyl)-N2-(4-hydroxybenzyl)oxalamide (Compound 115)

  • Structure : N1-4-chlorophenyl and N2-4-hydroxybenzyl groups.
  • Applications : Inhibitor of stearoyl coenzyme A desaturase (SCD), activated by cytochrome P450 4F11.
  • Data : 44% yield, ESI-MS m/z 303.0 [M−H]⁻ .
  • Key Difference : Simpler structure lacking heterocyclic components, favoring metabolic activation via hydroxylation.

Sulfonylated Oxazinan Derivatives

Example : N1-allyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (CAS 872881-44-2)

  • Structure : N1-allyl and N2-sulfonylated dihydrobenzodioxinyl-oxazinan groups.
  • Data : Molecular weight 425.5, Smiles: C=CCNC(=O)C(=O)NCC1OCCCN1S(=O)(=O)c1ccc2c(c1)OCCO2 .
  • Key Difference : The dihydrobenzodioxin sulfonyl group may enhance solubility compared to the target compound’s tosyl group.

Structural and Functional Analysis Table

Compound Name Key Substituents Applications/Activity Key Data Reference
This compound 2-methylbenzyl, 3-tosyl-oxazinan Hypothesized enzyme inhibition or antiviral Structural analog data extrapolated N/A
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl, pyridinylethyl Umami flavor enhancer FEMA 4233, >95% purity
N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)oxalamide 4-chlorophenyl, thiazolyl-piperidinylmethyl HIV entry inhibition LC-MS m/z 423.26, 46% yield
N1-(4-chlorophenyl)-N2-(4-hydroxybenzyl)oxalamide 4-chlorophenyl, 4-hydroxybenzyl SCD inhibition ESI-MS m/z 303.0, 44% yield
N1-allyl-N2-((3-((2,3-dihydrobenzodioxin-6-yl)sulfonyl)-oxazinan-2-yl)methyl)oxalamide Allyl, dihydrobenzodioxinyl-sulfonyl-oxazinan Not reported (structural analog) Molecular weight 425.5

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